molecular formula C9H9N3O3 B14240463 6-ethoxy-2H-benzotriazole-5-carboxylic acid CAS No. 213627-49-7

6-ethoxy-2H-benzotriazole-5-carboxylic acid

Cat. No.: B14240463
CAS No.: 213627-49-7
M. Wt: 207.19 g/mol
InChI Key: YQSJVPHTRUDEGS-UHFFFAOYSA-N
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Description

6-ethoxy-2H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as chemistry, biology, and industry. The compound contains a benzotriazole ring substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2H-benzotriazole-5-carboxylic acid typically involves the reaction of 6-ethoxybenzotriazole with a suitable carboxylating agent. One common method is the reaction of 6-ethoxybenzotriazole with carbon dioxide in the presence of a base such as potassium carbonate. The reaction is carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

6-ethoxy-2H-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various benzotriazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-2H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical processes. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The ethoxy group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole-5-carboxylic acid: Lacks the ethoxy group, making it less lipophilic.

    5-methyl-1H-benzotriazole: Contains a methyl group instead of an ethoxy group, affecting its chemical reactivity and biological activity.

    1H-benzotriazole-1-methanol: Contains a hydroxymethyl group, influencing its solubility and reactivity.

Uniqueness

6-ethoxy-2H-benzotriazole-5-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups. The ethoxy group enhances its lipophilicity, potentially improving its cellular uptake and distribution. The carboxylic acid group allows for hydrogen bonding interactions, increasing its binding affinity to biological targets. These features make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

213627-49-7

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

6-ethoxy-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-2-15-8-4-7-6(10-12-11-7)3-5(8)9(13)14/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

YQSJVPHTRUDEGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NNN=C2C=C1C(=O)O

Origin of Product

United States

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